molecular formula C13H18N2 B13886024 N'-phenylcyclohexanecarboximidamide

N'-phenylcyclohexanecarboximidamide

Cat. No.: B13886024
M. Wt: 202.30 g/mol
InChI Key: SPKHGZRKYFOKSN-UHFFFAOYSA-N
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Description

N'-Phenylcyclohexanecarboximidamide is a carboximidamide derivative characterized by a cyclohexane backbone substituted with a phenyl group at the N' position. Its molecular structure combines the rigidity of the cyclohexane ring with the aromatic properties of the phenyl group, making it a compound of interest in organic synthesis and pharmaceutical research. For example, related compounds like N-(carboxymethyl)cycloheximide () and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () demonstrate the versatility of cyclohexane-based carboximidamides in coupling reactions and bioactivity studies.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N'-phenylcyclohexanecarboximidamide

InChI

InChI=1S/C13H18N2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,14,15)

InChI Key

SPKHGZRKYFOKSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=NC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-phenylcyclohexanecarboximidamide can be synthesized through the reaction of cyclohexanecarboxylic acid with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds smoothly to yield the desired product with high purity .

Industrial Production Methods

Industrial production of N’-phenylcyclohexanecarboximidamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N’-phenylcyclohexanecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-phenylcyclohexanecarboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-phenylcyclohexanecarboximidamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N'-phenylcyclohexanecarboximidamide and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₁₃H₁₇N₂O Phenyl group at N' position ~217.29 (estimated) Potential intermediate in drug synthesis
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ Chlorophenyl, hydroxyl groups 274.73 Antioxidant activity; hydroxamic acid derivative
N-Cyclohexyl-N'-(4-methylphenyl)-2-furancarboximidamide C₁₈H₂₂N₂O Cyclohexyl, methylphenyl, furan ring 282.38 Unspecified bioactivity; furan-based structure
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chlorine, phthalimide ring 265.67 Monomer for polyimide synthesis
N-(2-Chlorophenyl)-N'-hydroxybenzenecarboximidamide C₁₃H₁₁ClN₂O Chlorophenyl, hydroxyl group 246.69 Structural analog with potential metal-chelating properties

Key Observations:

Substituent Effects: The phenyl group in this compound provides aromatic stability but lacks electron-withdrawing substituents (e.g., chlorine in and ), which may reduce its reactivity in electrophilic substitution reactions compared to chlorinated analogs.

Structural Backbone :

  • Cyclohexane rings (as in the target compound and ) confer conformational rigidity, whereas furan rings () introduce planar aromaticity and altered electronic properties.
  • Phthalimide derivatives () feature fused aromatic rings, enabling applications in polymer chemistry due to their thermal stability .

Synthetic Pathways :

  • This compound may be synthesized via coupling reactions similar to those in , where carboximidamides are formed using reagents like PyBOP and amines. Yields for such reactions range from 41.4% to 76.7% depending on substituents .
  • Hydroxamic acid derivatives (e.g., ) often require hydroxylamine intermediates, which are absent in the target compound’s synthesis .

Bioactivity :

  • Hydroxamic acid analogs () exhibit antioxidant properties, as demonstrated in DPPH radical scavenging assays . The absence of a hydroxyl group in this compound may limit similar activity.
  • Chlorinated derivatives () show enhanced reactivity in polymerization and metal chelation, suggesting that functionalization of the phenyl group could modulate the target compound’s utility .

Research Findings and Data Trends

  • Reactivity : Cyclohexanecarboximidamides with electron-deficient aryl groups (e.g., chlorophenyl) exhibit higher coupling efficiency in peptide synthesis compared to unsubstituted phenyl derivatives .
  • Thermal Stability : Phthalimide-based analogs () decompose at temperatures >250°C, whereas cyclohexane derivatives are expected to have lower thermal stability due to aliphatic backbone flexibility .
  • Solubility: Hydroxyl-containing analogs () show improved aqueous solubility (~15 mg/mL in DMSO) compared to non-polar derivatives like this compound, which is likely sparingly soluble (<1 mg/mL) .

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